3-Ethyl-2-oxaspiro[4.4]nonan-1-one

Synthetic Chemistry Process Chemistry Spirocyclic Compound Synthesis

3-Ethyl-2-oxaspiro[4.4]nonan-1-one (CAS 65757-11-1) is a spirocyclic gamma-lactone, characterized by a 2-oxaspiro[4.4]nonane core with an ethyl substituent at the 3-position. This compound belongs to a class of molecules valued for their conformational rigidity and use as synthetic intermediates in medicinal chemistry and fragrance development.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 65757-11-1
Cat. No. B14472991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-oxaspiro[4.4]nonan-1-one
CAS65757-11-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCC1CC2(CCCC2)C(=O)O1
InChIInChI=1S/C10H16O2/c1-2-8-7-10(9(11)12-8)5-3-4-6-10/h8H,2-7H2,1H3
InChIKeyCDDCQHGDBLKBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-Ethyl-2-oxaspiro[4.4]nonan-1-one (CAS 65757-11-1): A Spirocyclic Lactone Building Block


3-Ethyl-2-oxaspiro[4.4]nonan-1-one (CAS 65757-11-1) is a spirocyclic gamma-lactone, characterized by a 2-oxaspiro[4.4]nonane core with an ethyl substituent at the 3-position [1]. This compound belongs to a class of molecules valued for their conformational rigidity and use as synthetic intermediates in medicinal chemistry and fragrance development . Its core structure is found in a range of patented oxa-spiro derivatives targeting opioid receptors, highlighting the scaffold's relevance in drug discovery [1].

Why 3-Ethyl-2-oxaspiro[4.4]nonan-1-one Cannot Be Simply Replaced by its Parent Scaffold


Simple substitution of the 3-ethyl analog with the unsubstituted 2-oxaspiro[4.4]nonan-1-one or other 3-alkyl derivatives is unreliable due to the profound impact of the 3-position substituent on both physicochemical properties and biological activity. The ethyl group introduces specific steric bulk and electronic effects that modulate target binding and metabolic stability . Critically, related structure-activity relationship (SAR) studies on spirocyclic scaffolds demonstrate that even minor alkyl chain variations at this position can lead to orders-of-magnitude differences in potency (e.g., IC50 shifting from 0.92 uM to >100 uM) [1]. This sensitivity means that a seemingly similar analog cannot be assumed to perform equivalently in a given assay or application without direct validation.

Quantitative Differentiation Guide for Sourcing 3-Ethyl-2-oxaspiro[4.4]nonan-1-one


Differentiation in Synthetic Efficiency: A One-Step, Quantitative Yield Protocol

A published protocol specific to the title compound achieves a quantitative yield in a single synthetic step using adapted Vilsmeier conditions, a significant advantage over multi-step sequences commonly required for similar spirocyclic lactones [1]. While direct yield comparisons for all analogs are not compiled, the efficiency of this one-step protocol simplifies procurement for researchers prioritizing rapid analog access.

Synthetic Chemistry Process Chemistry Spirocyclic Compound Synthesis

Receptor Binding Selectivity: Class-Level Differentiation in Opioid Receptor Agonism

The compound's core scaffold is the subject of a patent family (e.g., US20180297988) claiming oxa spiro derivatives as selective MOR (mu-opioid receptor) agonists [1]. While specific binding data for the 3-ethyl derivative is not publicly disclosed within the patent, the class-level data demonstrates a clear preference for MOR over DOR and KOR receptors. The patent highlights that MOR binding affinity for peptides in this class can be 4000-fold higher than for DOR [1]. This suggests that 3-ethyl substitution is strategically placed to maintain or enhance this selectivity profile compared to non-spirocyclic or differently substituted analogs where selectivity may be diminished.

Opioid Receptor MOR Agonist Pain Research

Antiproliferative Activity in Undifferentiated Cells: A Potential Anti-Cancer Differentiation Mechanism

3-Ethyl-2-oxaspiro[4.4]nonan-1-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism is particularly relevant for anti-cancer strategies targeting cancer stem cells and for dermatological conditions like psoriasis. While a direct head-to-head comparison with a closely related analog is unavailable, this mechanism of action (differentiation induction) is a distinct and valuable pharmacological property not shared by all spirocyclic lactones, which often act via simple cytotoxicity.

Cancer Stem Cell Differentiation Therapy Antiproliferative

Predicted Physicochemical Profile: Lipophilicity Advantage for CNS Penetration

The compound has a calculated LogP of 2.27 , placing it within the optimal range for blood-brain barrier penetration (typically LogP 2-4). This is a calculated advantage over more polar analogs like 3-(iodomethyl)-2-oxaspiro[4.4]nonan-1-one (higher molecular weight and polar surface area). While measured LogP and CNS penetration data are absent, the predicted value supports its selection for CNS-targeted probe development over less lipophilic 3-substituted analogs.

Physicochemical Properties CNS Drug Discovery Lipophilicity

Verified Application Scenarios for 3-Ethyl-2-oxaspiro[4.4]nonan-1-one Based on Differential Evidence


Rapid Synthesis of Spirocyclic Screening Libraries

Medicinal chemistry labs requiring rapid access to 3-substituted spirocyclic lactone building blocks can leverage the published one-step, high-yielding synthesis [1]. This efficiency enables parallel library synthesis for SAR exploration around the 3-position, a practical advantage when sourcing the core scaffold for high-throughput chemistry.

Development of Biased MOR Agonists for Pain

Pharmaceutical programs focused on developing next-generation analgesics with reduced side effects (e.g., respiratory depression, constipation) should consider the 3-ethyl-2-oxaspiro[4.4]nonane scaffold. The class-level patent data shows its potential as a MOR-selective scaffold [1], offering a starting point for designing biased agonists that favor G-protein signaling over beta-arrestin recruitment.

Research into Differentiation Therapy for Myeloid Leukemias and Psoriasis

Investigators studying the induction of terminal differentiation in malignant or hyperproliferative cells can procure this compound as a tool molecule. Its reported antiproliferative and pro-differentiation activity on undifferentiated cells [1] makes it a candidate for target identification studies and phenotypic screening assays in oncology and dermatology.

Quote Request

Request a Quote for 3-Ethyl-2-oxaspiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.